molecular formula C17H13F3N4O B2373169 N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-52-1

N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Cat. No.: B2373169
CAS No.: 343372-52-1
M. Wt: 346.313
InChI Key: APBQDWKUBBNJPU-UHFFFAOYSA-N
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Description

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves the reaction of quinoxaline derivatives with hydrazine derivatives under controlled conditions. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has been extensively studied due to its importance in pharmaceuticals . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring or the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule, potentially enhancing its pharmacological properties.

Scientific Research Applications

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: This compound also contains a trifluoromethyl group and is used in similar applications.

    tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Another trifluoromethyl-containing compound with applications in pharmaceuticals.

Uniqueness

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is unique due to its specific structure, which combines a quinoxaline ring with a trifluoromethyl group and a benzenecarbohydrazide moiety. This combination imparts unique chemical and pharmacological properties, making it a valuable compound in medicinal chemistry.

Biological Activity

N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C16H11F3N4O
  • Molecular Weight : 358.28 g/mol
  • IUPAC Name : N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

The compound features a quinoxaline moiety substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is primarily attributed to the inhibition of specific protein kinases involved in cancer cell proliferation and survival. For instance, research has shown that quinoxaline derivatives can induce apoptosis in various cancer cell lines by disrupting cell signaling pathways .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa12.5Induction of apoptosis via caspase activation
Study BMCF-78.7Inhibition of PI3K/Akt signaling pathway
Study CA54915.0G2/M phase cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli64 µg/mLInhibition of DNA gyrase
Candida albicans16 µg/mLDisruption of ergosterol biosynthesis

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers .
  • Antimicrobial Resistance : Another study focused on the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents .

Properties

IUPAC Name

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c1-24(23-16(25)11-7-3-2-4-8-11)15-14(17(18,19)20)21-12-9-5-6-10-13(12)22-15/h2-10H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBQDWKUBBNJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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